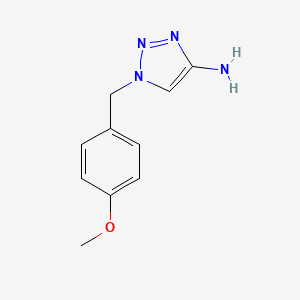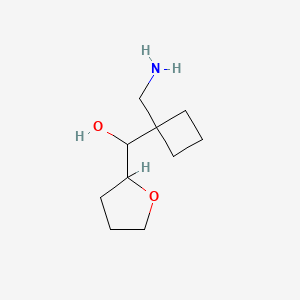
(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol is a compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . It is a complex organic molecule that features both an aminomethyl group attached to a cyclobutyl ring and a tetrahydrofuran-2-yl group attached to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol typically involves multiple steps. One common method includes the reaction of di-tert-butyl dicarbonate with [1-(aminomethyl)cyclobutyl]methanol in dichloromethane at room temperature for 40 hours . This is followed by treatment with ammonium chloride in dichloromethane for a short period . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Análisis De Reacciones Químicas
Types of Reactions
(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The aminomethyl and tetrahydrofuran-2-yl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different alcohols or ketones, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mecanismo De Acción
The mechanism of action of (1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors, while the tetrahydrofuran-2-yl group may influence the compound’s solubility and bioavailability. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(1-(Aminomethyl)cyclobutyl)methanol: This compound shares the aminomethyl and cyclobutyl groups but lacks the tetrahydrofuran-2-yl moiety.
Tetrahydrofuran-2-ylmethanol: This compound contains the tetrahydrofuran-2-yl group but does not have the aminomethyl and cyclobutyl groups.
Uniqueness
(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
[1-(aminomethyl)cyclobutyl]-(oxolan-2-yl)methanol |
InChI |
InChI=1S/C10H19NO2/c11-7-10(4-2-5-10)9(12)8-3-1-6-13-8/h8-9,12H,1-7,11H2 |
Clave InChI |
LUQBIESYCPTVRL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C(C2(CCC2)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-1-[(5-chlorothiophen-2-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13629274.png)
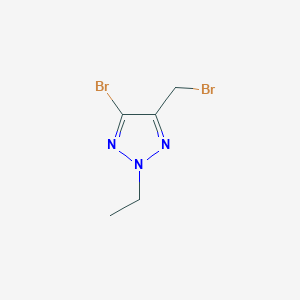

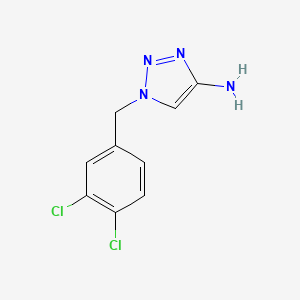
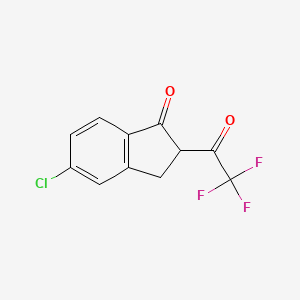
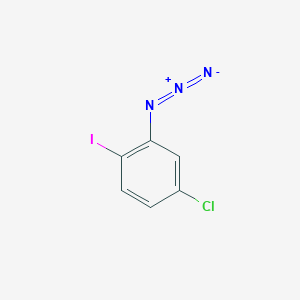
![2-[(6-Methylpyrazin-2-yl)oxy]acetic acid](/img/structure/B13629313.png)
![4-[2-(1-Pyrrolidinyl)ethyl]benzaldehyde](/img/structure/B13629315.png)
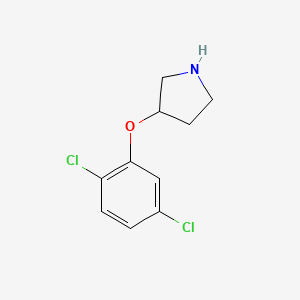

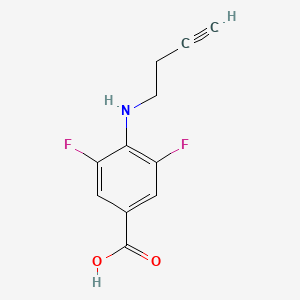
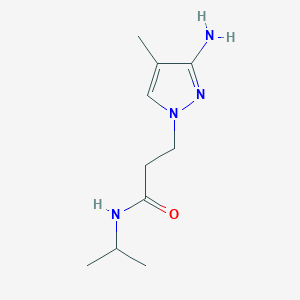
![3-Tert-butylspiro[3.3]heptan-1-one](/img/structure/B13629339.png)
